N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylacetamide
CAS No.: 518319-94-3
Cat. No.: VC21494886
Molecular Formula: C22H23NO5S
Molecular Weight: 413.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 518319-94-3 |
|---|---|
| Molecular Formula | C22H23NO5S |
| Molecular Weight | 413.5g/mol |
| IUPAC Name | N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylacetamide |
| Standard InChI | InChI=1S/C22H23NO5S/c1-12-9-14(3)21(10-13(12)2)29(26,27)23(17(6)25)18-7-8-20-19(11-18)22(15(4)24)16(5)28-20/h7-11H,1-6H3 |
| Standard InChI Key | VFRYEZNIAFEUTD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C)C |
| Canonical SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C)C |
Introduction
Chemical Properties and Structure
Chemical Identification
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylacetamide is precisely identified through various chemical identifiers that enable its differentiation from other organic compounds. Table 1 presents the key chemical identifiers associated with this compound.
Table 1: Chemical Identifiers of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylacetamide
Structural Features
The structural characteristics of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylacetamide contribute significantly to its chemical properties and potential biological activities. The compound features a benzofuran core, which consists of fused benzene and furan rings . This benzofuran scaffold is substituted with an acetyl group at position 3 and a methyl group at position 2, creating a specific pattern of substitution that may influence its reactivity and biological interactions . The compound also contains a sulfonamide functional group linking the benzofuran moiety to a 2,4,5-trimethylphenyl group, which adds to the compound's structural complexity and potential for specific molecular interactions . Additionally, the presence of an acetamide group attached to the nitrogen of the sulfonamide creates a unique structural arrangement that distinguishes this compound from related analogs .
Physical Properties
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylacetamide typically involves a multi-step organic synthesis process. Based on synthetic routes for similar compounds, the synthesis may involve the following key steps:
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Formation of the benzofuran core through cyclization reactions of appropriate precursors under controlled conditions.
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Introduction of the acetyl group at position 3 and the methyl group at position 2 of the benzofuran ring, potentially using acetylation and methylation reactions with reagents such as acetyl chloride and methyl iodide in the presence of appropriate bases.
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Sulfonylation of the amino group at position 5 of the benzofuran using 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
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Final amidation reaction to introduce the acetyl group on the nitrogen of the sulfonamide, potentially using acetyl chloride or acetic anhydride under appropriate conditions.
These synthetic pathways require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity.
Key Reactions
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylacetamide can participate in various chemical reactions due to its functional groups. Key reactions include:
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Oxidation Reactions: The compound can undergo oxidation, particularly at the methyl groups or the benzofuran ring, using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or additional ketone groups.
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Reduction Reactions: Reduction of the ketone groups or the sulfonamide functionality may be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or modified amine derivatives.
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Substitution Reactions: The compound may undergo electrophilic or nucleophilic substitution reactions, particularly at the benzofuran or benzamide moieties, using reagents such as halogens or alkylating agents.
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Hydrolysis Reactions: The acetyl groups could potentially undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids or alcohols.
Biological Activities
Structure-Activity Relationship
Structure-activity relationship (SAR) studies of benzofuran derivatives provide insights into how structural modifications affect biological activity. Although specific SAR data for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylacetamide is limited, information from related compounds suggests:
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Benzofuran Core: The benzofuran scaffold is essential for biological activity, with the fused ring system providing a rigid framework that can interact with various biological targets .
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Position-Specific Substitutions: Substitutions at specific positions on the benzofuran ring significantly influence activity. For example, substitutions at the C-2 position, such as the methyl group in this compound, have been found to be crucial for cytotoxic activity in related compounds .
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Acetyl Group: The acetyl group at position 3 of the benzofuran may contribute to the compound's ability to interact with specific biological targets, potentially enhancing its pharmacological properties .
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Sulfonamide Functionality: The sulfonamide group serves as a linker and may contribute to the compound's biological activity through its ability to form hydrogen bonds and other intermolecular interactions.
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Methyl Substitution Patterns: The trimethyl substitution pattern on the phenyl ring attached to the sulfonyl group may influence the compound's lipophilicity and ability to interact with hydrophobic binding pockets in biological targets.
Comparison with Similar Compounds
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylacetamide shares structural similarities with other benzofuran derivatives, yet maintains distinctive features that potentially influence its properties and activities. Table 2 presents a comparison with structurally related compounds.
Table 2: Comparison of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylacetamide with Similar Compounds
The substitution of the acetyl group with a benzoyl group, as seen in N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2,4,5-trimethylbenzenesulfonamide, increases the molecular weight and potentially alters the compound's lipophilicity and binding characteristics . Similarly, the variation in the trimethyl substitution pattern on the phenyl ring (2,4,5- versus 2,4,6-) in N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(2,4,6-trimethylbenzenesulfonyl)benzamide may influence the three-dimensional orientation of the molecule and its interactions with biological targets.
Research Applications
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylacetamide has potential applications in various research areas:
Medicinal Chemistry
This compound serves as a valuable scaffold for medicinal chemistry research, particularly in the development of novel therapeutic agents . Its complex structure provides opportunities for structural modifications to optimize biological activity and pharmacokinetic properties . The presence of multiple functional groups allows for diverse chemical transformations that can lead to the creation of compound libraries for structure-activity relationship studies .
Synthetic Chemistry
From a synthetic chemistry perspective, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylacetamide represents a complex synthetic target that can serve as a model for developing and refining synthetic methodologies. The compound's synthesis requires multiple steps and diverse chemical transformations, making it a valuable training ground for developing synthetic expertise. Additionally, the compound can serve as an intermediate in the synthesis of more complex molecules with potential biological activities.
Drug Discovery
In drug discovery, this compound and its derivatives may serve as leads for identifying novel therapeutic agents . The benzofuran scaffold has already demonstrated promise in various therapeutic areas, including anticancer, anti-inflammatory, and anticonvulsant applications . Structure-based design approaches can utilize this compound as a starting point for developing more potent and selective drug candidates .
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